molecular formula C4H6O2 B096588 Methylmalondialdehyde CAS No. 16002-19-0

Methylmalondialdehyde

Cat. No.: B096588
CAS No.: 16002-19-0
M. Wt: 86.09 g/mol
InChI Key: VXYSFSCCSQAYJV-UHFFFAOYSA-N
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Description

Methylmalondialdehyde is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. It is structurally similar to malondialdehyde but includes a methyl group, making it a useful internal standard in various analytical methods. This compound is often used in scientific research due to its stability and detectability by common analytical techniques.

Mechanism of Action

Target of Action

Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.

Mode of Action

MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .

Biochemical Pathways

MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .

Pharmacokinetics

It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .

Action Environment

Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmalondialdehyde can be synthesized through the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction typically involves acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced similarly to malondialdehyde, often through the oxidation of polyunsaturated fatty acids. The process involves controlled conditions to ensure the purity and stability of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions due to its electrophilic nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Biomarker for Oxidative Stress

Methylmalondialdehyde is widely recognized as a biomarker for oxidative stress, which is linked to numerous diseases including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. The quantification of MDA levels in biological samples can provide insights into the extent of oxidative damage occurring within an organism.

Analytical Techniques for Detection

Various methods have been developed to detect and quantify this compound:

  • Electrochemical Sensors : Recent advancements include the development of electrochemical sensors that utilize modified screen-printed carbon electrodes (SPCE) with porphyrin-functionalized magnetic graphene oxide. These sensors have shown high sensitivity and selectivity for MDA detection in serum samples, with a wide linear range (0.01–100 µM) and a low limit of quantification (0.010 µM) .
  • Capillary Electrophoresis : this compound has also been utilized as an internal standard in capillary electrophoresis techniques for the direct quantification of free and total MDA in biological samples. This method enhances the accuracy of measurements by compensating for variations during sample preparation .
  • High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been established using this compound as an internal standard to improve the assessment of lipid peroxidation from plasma samples. The method demonstrated a high recovery rate (88.5%) and excellent linearity across a concentration range .

Table 1: Comparison of Analytical Methods for MDA Detection

MethodSensitivityDetection RangeInternal Standard Used
Electrochemical SensorHigh0.01–100 µMNone
Capillary ElectrophoresisModerate0.2–0.4 µmol/LSynthesized MDA
High-Performance Liquid ChromatographyHigh0–100 µMThis compound

Role in Disease Research

This compound's role extends beyond mere detection; it serves as a critical component in understanding disease mechanisms:

  • Cancer Research : Elevated levels of MDA are associated with increased oxidative stress in cancer patients. Studies have indicated that monitoring MDA levels can aid in assessing the effectiveness of therapeutic interventions .
  • Cardiovascular Diseases : The correlation between high MDA levels and cardiovascular diseases highlights its potential as a prognostic marker. Research indicates that increased oxidative stress contributes to endothelial dysfunction and atherogenesis .
  • Neurodegenerative Disorders : In conditions such as Alzheimer’s disease, elevated MDA levels have been linked to neuronal damage caused by oxidative stress, suggesting that it could serve as a potential therapeutic target or diagnostic marker .

Food Safety and Quality Control

This compound is also significant in food science, particularly concerning lipid oxidation in food products:

  • Quality Assessment : The presence of MDA is used as an indicator of lipid oxidation in food items, which can affect flavor, color, and nutritional value. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor MDA levels during food processing .
  • Shelf-life Studies : Understanding the formation of this compound during storage helps predict the shelf life of products containing fats and oils, thereby guiding manufacturers in quality control processes .

Comparison with Similar Compounds

    Malondialdehyde: The parent compound, widely used as a biomarker for oxidative stress.

    4-Hydroxy-2-nonenal: Another aldehyde formed during lipid peroxidation, known for its high reactivity.

    4-Hydroxy-2-hexenal: Similar to 4-hydroxy-2-nonenal but with a shorter carbon chain.

Uniqueness: Methylmalondialdehyde is unique due to its methyl group, which enhances its stability and makes it a more suitable internal standard for analytical methods compared to malondialdehyde. Its structural similarity to malondialdehyde allows it to mimic the behavior of the parent compound while providing more reliable and reproducible results in various assays.

Biological Activity

Methylmalondialdehyde (MDA) is a highly reactive compound classified as a β-dicarbonyl, primarily recognized for its role as a biomarker for oxidative stress and its involvement in various pathological conditions. This article explores the biological activities of MDA, its implications in health and disease, and recent research findings.

Overview of this compound

MDA is produced during lipid peroxidation, particularly of polyunsaturated fatty acids. Its formation is indicative of oxidative damage within cells, making it a significant marker for assessing oxidative stress levels in biological samples. Elevated MDA levels have been linked to numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers .

Biological Implications

Oxidative Stress and Cellular Damage
MDA is known to interact with various biomolecules, leading to significant biological implications. It can form covalent adducts with proteins and nucleic acids, disrupting normal cellular functions and contributing to cellular damage. This reactivity is particularly concerning in the context of chronic inflammation and tissue damage .

Pathological Associations
Research has shown that increased levels of MDA correlate with several pathological conditions:

  • Cardiovascular Diseases: Elevated MDA levels are often observed in patients with heart diseases, suggesting a link between oxidative stress and cardiovascular health.
  • Neurodegenerative Disorders: Conditions like Alzheimer's disease have been associated with increased oxidative stress markers, including MDA .
  • Cancer: High MDA levels may contribute to mutagenesis and tumor progression through DNA interactions.

Research Findings

Recent studies have provided valuable insights into the biological activity of MDA:

Case Study: Birth Method Influence on MDA Levels

A study examined the influence of birth methods on MDA levels in neonates. The results indicated that neonates born via vaginal delivery exhibited significantly higher MDA levels compared to those born by elective cesarean section. This suggests that the mode of delivery may influence oxidative stress markers in newborns .

Antioxidant Enzyme Activity

Research involving aging mice demonstrated that antioxidant treatments could modulate MDA levels. For instance, supplementation with Chlorella vulgaris significantly reduced lipid peroxidation (as measured by MDA levels) across different age groups. This highlights the potential for dietary antioxidants to mitigate oxidative stress effects .

Comparative Analysis with Related Compounds

To better understand MDA's unique role in biological systems, it is useful to compare it with structurally or functionally similar compounds:

CompoundStructure TypeBiological ActivityUnique Features
AcetaldehydeAldehydeToxicity; forms adducts with proteinsCommonly found in alcoholic beverages
MalondialdehydeAldehydeBiomarker for oxidative stressProduced during lipid peroxidation
4-HydroxynonenalAldehydeCytotoxic; involved in inflammationDerived from arachidonic acid metabolism
2,4-DienalDiene AldehydeReactive; involved in lipid peroxidationLess studied compared to MDA

MDA stands out due to its dual role as both a biomarker for oxidative stress and a potential mutagenic agent through its interactions with nucleic acids and proteins.

Properties

IUPAC Name

2-methylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSFSCCSQAYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166786
Record name Methylmalondialdehyde
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Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16002-19-0
Record name Methylmalondialdehyde
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Record name 16002-19-0
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Record name Methylmalondialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMALONDIALDEHYDE
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Synthesis routes and methods

Procedure details

The sodium enolate of methylmalonaldehyde was prepared using methyl formate, sodium methoxide/methanol solution, and propionaldehyde exactly as described by the procedure of Example I. After addition of 5 mL of benzene to this mixture, excess methyl formate was removed by fractional distillation in accordance with Example II. Once the formate ester had been removed, 4.0 mL of N,N-dimethylformamide (spectrophotometric grade) was added to the mixture and distillative removal of methyl alcohol and most of the benzene was accomplished as outlined in the procedure of Example II. After allowing the mixture of the sodium enolate of methylmalonaldehyde in DMF to cool to room temperature, 1.00 mL (11.0 mmoles) of 1-bromopropane (purchased from Aldrich Chemical Co., Milwaukee, Wisc.) was added. This mixture was then stirred at 62° C. (oil bath temperature), while being maintained under a nitrogen atmosphere, for 18 hours. Isolation of the product as described in the procedure of Example II, followed by evaporative distillation, afforded 350 mg (82% yield) of 2-methyl-3-propoxypropenal: boiling point 60°-68° C. (bath temperature, 0.25 mm). The proton NMR spectrum of this vinylogous ester exhibited a singlet at δ9.15 (CHO), a quartet (J=1.5 Hz) at δ6.94 (vinyl H), a triplet (J=6.5 Hz) at δ4.1 (CH2O), a doublet (J=1.5 Hz) at δ1.72 (vinyl CH3), and a triplet (J=7 Hz) at δ1.02 (CH3CH2).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-methylpropanedial in combustion chemistry?

A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].

Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?

A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.

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